1-Boc-4-oxo-D-proline benzyl ester
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Overview
Description
1-Boc-4-oxo-D-proline benzyl ester is a proline derivative with the chemical formula C17H21NO5 and a molecular weight of 319.35 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-Boc-4-oxo-D-proline benzyl ester typically involves the protection of the amino group of proline, followed by esterification. One common synthetic route includes:
Protection of the amino group: The amino group of proline is protected using tert-butoxycarbonyl (Boc) to form Boc-protected proline.
Oxidation: The protected proline undergoes oxidation to form 4-oxo-proline.
Esterification: The 4-oxo-proline is then esterified with benzyl alcohol to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-oxo-D-proline benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-oxo-D-proline benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-oxo-D-proline benzyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can modulate biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Boc-4-oxo-D-proline benzyl ester can be compared with other similar compounds, such as:
N-Boc-4-oxo-L-proline methyl ester: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
4-oxo-D-proline benzyl ester: Lacks the Boc protection, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its Boc protection, which provides stability and allows for selective reactions in synthetic processes.
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGNSRGCLEJEM-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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